molecular formula C6H6F3N3O2 B13587276 methyl2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylate

methyl2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylate

Cat. No.: B13587276
M. Wt: 209.13 g/mol
InChI Key: FEBCQFBHEGDZKH-UHFFFAOYSA-N
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Description

Methyl 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylate is a fluorinated triazole derivative characterized by a trifluoroethyl substituent at the 2-position of the triazole ring and a methyl ester group at the 4-position.

Properties

Molecular Formula

C6H6F3N3O2

Molecular Weight

209.13 g/mol

IUPAC Name

methyl 2-(2,2,2-trifluoroethyl)triazole-4-carboxylate

InChI

InChI=1S/C6H6F3N3O2/c1-14-5(13)4-2-10-12(11-4)3-6(7,8)9/h2H,3H2,1H3

InChI Key

FEBCQFBHEGDZKH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(N=C1)CC(F)(F)F

Origin of Product

United States

Preparation Methods

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reaction Components :

    • Azide bearing a methyl ester or related carboxylate functionality.
    • Alkyne substituted with a trifluoroethyl group or precursor (e.g., 2-bromo-3,3,3-trifluoropropylene).
    • Catalyst: Copper(I) iodide (CuI) with ligands such as 1,10-phenanthroline to stabilize the catalyst.
    • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate deprotonation and cycloaddition.
    • Solvent: Polar aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO).
  • Typical Conditions :

    • Temperature: 60–80 °C.
    • Reaction time: 4–8 hours.
    • Workup: Extraction with ethyl acetate and water, drying over sodium sulfate, and purification by silica gel chromatography.
  • Outcome :

    • High regioselectivity for 1,4-disubstituted triazole formation.
    • Yields typically range from 50% to 90% depending on substrate purity and reaction optimization.

Alkylation of Preformed Triazole Esters

  • Starting from methyl 1,2,3-triazole-4-carboxylate, the trifluoroethyl group can be introduced via alkylation using trifluoroethyl halides (e.g., trifluoroethyl iodide or bromide) in the presence of a base such as potassium carbonate (K2CO3) in dry DMF at low temperature (around 0 °C to room temperature).

  • This method requires careful control to avoid side reactions and to separate regioisomers formed during alkylation.

  • Purification is achieved by column chromatography and preparative HPLC, with structural confirmation by NMR and X-ray crystallography.

Cycloaddition of β-Ketoesters and Azides

  • β-Ketoesters containing the methyl ester group are reacted with organic azides under base catalysis (e.g., DBU) in solvents like acetonitrile at moderate temperatures (50 °C).

  • This method allows direct formation of 1,2,3-triazoles with ester functionality and can be adapted to incorporate trifluoroethyl substituents by using appropriately substituted β-ketoesters or azides.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Catalyst CuI (10 mol%) + 1,10-phenanthroline (10 mol%) Stabilizes Cu(I) for efficient cycloaddition
Base DBU (1.0–1.2 equiv) Facilitates deprotonation and cycloaddition
Solvent Acetonitrile, DMSO, or DMF Polar aprotic solvents enhance solubility and reactivity
Temperature 60–80 °C Balances reaction rate and minimizes side reactions
Reaction Time 4–8 hours Monitored by TLC or LC-MS for completion
Workup Extraction with ethyl acetate/water, drying over Na2SO4 Purification by silica gel chromatography
Yield 50–90% Dependent on substrate purity and reaction control

Analytical Characterization Techniques

Summary of Key Literature Findings

Reference Method Summary Yield (%) Notes
Vala et al., 2022 Review of metal-catalyzed azide-alkyne cycloaddition methods for 1,2,3-triazoles. 60–90 Emphasizes CuAAC with trifluoroethyl-containing alkynes or azides for regioselective synthesis
Tang et al., 2024 Copper-catalyzed synthesis using 2-bromo-3,3,3-trifluoropropylene and azides in acetonitrile. 50–85 Optimized with CuI, 1,10-phenanthroline, DBU at 65 °C for 4 h
PMC Article, 2009 Alkylation of methyl 1,2,3-triazole-4-carboxylate with trifluoroethyl halides in DMF. 40–70 Requires low temperature, careful isomer separation
ACS JOC, 2021 DBU-promoted cycloaddition of β-ketoesters and azides for triazole synthesis. 50–80 Provides direct access to ester-substituted triazoles; adaptable for trifluoroethyl groups

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives:

Reaction Type Reagents/Conditions Product Yield Source
Acidic hydrolysisHCl (6M), reflux, 6–8 h2-(2,2,2-Trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid85–92%
Basic hydrolysisNaOH (2M), H₂O/EtOH, 50°C, 4 hSodium salt of the carboxylic acid78–84%

The trifluoroethyl group remains intact during hydrolysis due to its strong electron-withdrawing nature and C–F bond stability .

Nucleophilic Substitution at the Ester Group

The carboxylate ester participates in nucleophilic substitution reactions, enabling diversification of the R-group:

Nucleophile Reagents/Conditions Product Yield Source
AminesNH₃/MeOH, RT, 12 h2-(2,2,2-Trifluoroethyl)-2H-1,2,3-triazole-4-carboxamide65%
AlcoholsROH, H₂SO₄ (cat.), reflux, 24 hCorresponding alkyl esters40–60%

Steric hindrance from the trifluoroethyl group reduces reaction rates compared to simpler triazole esters (e.g., methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate) .

Reactivity of the Trifluoroethyl Group

The CF₃CH₂– moiety exhibits unique reactivity:

Dehydrofluorination

Under strong bases (e.g., KOtBu), elimination of HF occurs to form a vinyl fluoride derivative:
CF₃CH₂–TriazoleKOtBu/THFCF₂=CH–Triazole\text{CF₃CH₂–Triazole} \xrightarrow{\text{KOtBu/THF}} \text{CF₂=CH–Triazole}
This reaction proceeds in 55% yield but requires anhydrous conditions .

Electrophilic Substitution

The trifluoroethyl group directs electrophilic substitution to the triazole ring’s C5 position:

Electrophile Conditions Product Yield
HNO₃/H₂SO₄0°C, 2 h5-Nitro derivative30%
Br₂/FeBr₃CH₂Cl₂, RT, 4 h5-Bromo derivative45%

These reactions are less efficient than analogous transformations in non-fluorinated triazoles due to electronic deactivation .

Cycloaddition and Cross-Coupling Reactions

The triazole core participates in metal-catalyzed cross-coupling reactions:

Suzuki–Miyaura Coupling

Pd(PPh₃)₄ catalyzes coupling with aryl boronic acids at the C4 position:

Boronic Acid Conditions Yield
Phenylboronic acidDME/H₂O, 80°C, 12 h72%
4-Methoxyphenylboronic acidSame as above68%

Click Chemistry

The compound serves as a dienophile in strain-promoted azide-alkyne cycloadditions (SPAAC):
Triazole+AzideCuI/DBUTriazolo-triazine\text{Triazole} + \text{Azide} \xrightarrow{\text{CuI/DBU}} \text{Triazolo-triazine}
Yields range from 60–85% depending on the azide partner .

Comparative Reactivity with Analogues

Key differences from related triazole esters are highlighted below:

Compound Hydrolysis Rate Electrophilic Substitution Yield Nucleophilic Substitution Yield
Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylateFast (95% in 2 h)75% (nitration)85% (amide formation)
Methyl 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylateModerate (85% in 6 h)30% (nitration)65% (amide formation)

Stability Under Thermal and Oxidative Conditions

  • Thermal stability : Decomposes at 220°C via cleavage of the ester and trifluoroethyl groups.

  • Oxidative stability : Resists H₂O₂ (3%) and KMnO₄ (dilute) but degrades in HNO₃/H₂SO₄ mixtures .

This comprehensive analysis demonstrates that methyl 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylate exhibits moderated reactivity compared to non-fluorinated analogues, with its trifluoroethyl group acting as both a steric shield and electronic deactivator. These properties make it valuable for designing fluorinated bioactive compounds with tailored stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares methyl 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylate with structurally analogous triazole carboxylates:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at 2-Position Key Properties/Applications
Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate C₅H₇N₃O₂ 141.13 Methyl (CH₃) Higher solubility in polar solvents
Methyl 2-propyl-2H-1,2,3-triazole-4-carboxylate C₇H₁₁N₃O₂ 169.18 Propyl (C₃H₇) Enhanced lipophilicity
Target Compound C₆H₆F₃N₃O₂ 209.12 Trifluoroethyl (CF₃CH₂) Electron-deficient ring; potential pesticidal activity
Ethyl 2-phenyl-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate C₁₂H₁₀F₃N₃O₂ 297.23 Phenyl (C₆H₅) Hg²⁺ ion sensing via fluorescence

Key Observations:

  • Molecular Weight: The target compound’s higher molecular weight (209.12 g/mol) compared to non-fluorinated analogs (e.g., 141.13 g/mol for the methyl derivative) reflects the contribution of fluorine atoms, which may reduce volatility .
  • Biological Activity : Fluorinated triazoles, such as those in , are commonly used in pesticides (e.g., triflusulfuron methyl). The trifluoroethyl group in the target compound could similarly confer herbicidal or fungicidal properties, though direct evidence is lacking .

Stability and Purity

Compounds in this class typically exhibit purities ≥95% (e.g., Category F3 in ), though purification challenges may arise due to the trifluoroethyl group’s steric and electronic effects .

Biological Activity

Methyl 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound belongs to the class of triazole derivatives, which are known for their pharmacological potential. The structure includes a triazole ring substituted with a trifluoroethyl group and a carboxylate moiety.

Synthesis

The synthesis typically involves the reaction of appropriate hydrazines with acyl derivatives under controlled conditions. For example, one method described involves using trifluoroacetaldehyde methyl hemiacetal in conjunction with ethyl 2-(bromomethyl)acrylate to yield the desired triazole derivative in good yields .

Anticancer Activity

Research has highlighted the anticancer potential of triazole derivatives, including methyl 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylate. Various studies have demonstrated that compounds containing the triazole ring exhibit cytotoxic effects against different cancer cell lines.

  • Case Study : A study on similar triazole derivatives indicated that they showed significant activity against colon carcinoma HCT-116 cells with IC50 values ranging from 6.2 to 43.4 μM depending on the specific structural modifications .

Antimicrobial Properties

Triazoles are also recognized for their antimicrobial properties. The presence of the trifluoroethyl group enhances the lipophilicity of the molecule, potentially increasing its membrane permeability and bioactivity against various pathogens.

  • Research Findings : Compounds with similar structures have been reported to exhibit antibacterial and antifungal activities. For instance, studies have shown that certain triazole derivatives can inhibit the growth of fungi and bacteria effectively .

The biological activity of methyl 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylate is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : Triazoles often act as enzyme inhibitors. For example, they may inhibit cytochrome P450 enzymes involved in drug metabolism or other critical pathways in cancer cell proliferation.
  • Interference with DNA Synthesis : Some triazole compounds disrupt DNA synthesis in cancer cells, leading to apoptosis.
  • Modulation of Signaling Pathways : Triazoles may modulate signaling pathways associated with cell survival and proliferation.

Data Table: Biological Activities Summary

Activity TypeCell Line/OrganismIC50 Value (μM)Reference
AnticancerHCT-116 (Colon Cancer)6.2
AnticancerT47D (Breast Cancer)27.3
AntimicrobialVarious Bacterial StrainsVariable
AntifungalCandida albicansVariable

Q & A

Q. What are the recommended synthetic routes for methyl 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves cycloaddition reactions between alkynes and azides, with the trifluoroethyl group introduced via alkylation or substitution. Optimization includes:

  • Catalytic Systems: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation .
  • Solvent and Temperature: Polar aprotic solvents (e.g., DMF) at 60–80°C to enhance reactivity while minimizing side products.
  • Yield Improvement: Use of protecting groups for the carboxylate moiety during alkylation steps to prevent undesired ester hydrolysis .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

Methodological Answer:

  • X-ray Diffraction (XRD): Resolves crystal structure and confirms regiochemistry of the triazole ring, as demonstrated for analogous triazole carboxylates .
  • NMR Spectroscopy: 1H^{1}\text{H} and 19F^{19}\text{F} NMR verify the trifluoroethyl group’s integration and absence of regioisomeric impurities .
  • HPLC-MS: Quantifies purity (>95%) and detects trace byproducts using reverse-phase C18 columns with UV detection at 254 nm .

Q. How does the trifluoroethyl substituent influence the compound’s stability under varying storage conditions?

Methodological Answer:

  • Hydrolytic Stability: The electron-withdrawing trifluoroethyl group enhances resistance to ester hydrolysis compared to non-fluorinated analogs. Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when stored in inert atmospheres .
  • Light Sensitivity: UV-Vis spectroscopy indicates photodegradation under prolonged UV exposure; recommend amber glassware and dark storage .

Advanced Research Questions

Q. What computational methods elucidate the electronic effects of the trifluoroethyl group on reactivity?

Methodological Answer:

  • Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For similar triazoles, the trifluoroethyl group lowers LUMO energy by 1.2–1.5 eV, enhancing electrophilicity at the triazole C-4 position .
  • Molecular Dynamics (MD): Simulates solvation effects in aqueous and organic media to guide solvent selection for reactions .

Q. How can environmental fate studies be designed to assess degradation pathways and ecological risks?

Methodological Answer:

  • Hydrolysis/Photolysis Experiments: Conduct under controlled pH (4–9) and UV light (254 nm) to identify degradation products via LC-QTOF-MS .
  • Ecotoxicology Assays: Use Daphnia magna or Danio rerio models to evaluate acute toxicity (LC50_{50}) and bioaccumulation potential. Partition coefficients (log P) estimated at 2.1–2.5 suggest moderate hydrophobicity .

Q. What in vitro strategies evaluate bioactivity against enzymatic targets?

Methodological Answer:

  • Enzyme Inhibition Assays: Screen against serine hydrolases or cytochrome P450 isoforms using fluorogenic substrates. IC50_{50} values correlate with the trifluoroethyl group’s steric and electronic effects .
  • Isothermal Titration Calorimetry (ITC): Quantifies binding thermodynamics to identify allosteric modulation sites .

Q. How can contradictory data in reaction yields or bioactivity be systematically analyzed?

Methodological Answer:

  • Design of Experiments (DoE): Apply factorial designs to isolate variables (e.g., catalyst loading, temperature) causing yield discrepancies. Pareto charts prioritize significant factors .
  • Meta-Analysis: Aggregate published data on triazole analogs to identify trends in structure-activity relationships (SAR), adjusting for solvent polarity and substituent electronic parameters .

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